N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology . The compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
- Dissolve the hydrazide in ethanol.
- Add the aldehyde or ketone to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide .
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide .
- 2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]aminoacetic acid .
Uniqueness
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific structural features, such as the benzodioxole moiety and the pyrazole ring, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-12(9-3-4-13-15-9)16-14-6-8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,13,15)(H,16,17)/b14-6+ |
InChI Key |
GPOXBFOQNCKBEP-MKMNVTDBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=NN3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=NN3 |
Origin of Product |
United States |
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